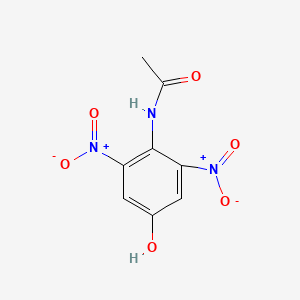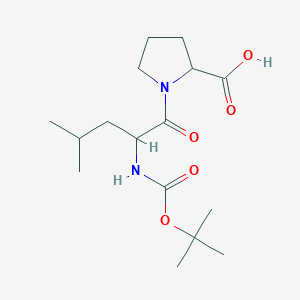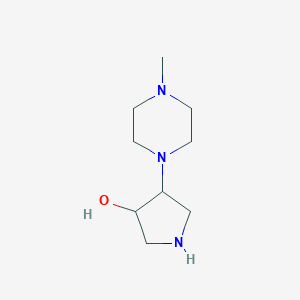
2-(2-Iodo-phenoxy)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodo-phenoxy)-acetonitrile is an organic compound characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-phenoxy)-acetonitrile typically involves the reaction of 2-iodophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Iodo-phenoxy)-acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.
Oxidation: Formation of phenoxyacetic acid derivatives.
Reduction: Formation of 2-(2-Iodo-phenoxy)-ethylamine.
Aplicaciones Científicas De Investigación
2-(2-Iodo-phenoxy)-acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodo-phenoxy)-acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in radiolabeling studies, the iodine atom can be replaced with a radioactive isotope, allowing the compound to bind to specific proteins or receptors for imaging purposes. The pathways involved typically include nucleophilic substitution and binding to target sites.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(2-Iodophenoxy)acetate
- 2-[(2-Iodophenoxy)methyl]-1,3-dimethylbenzene
- (4-Amino-2-iodo-phenoxy)-acetic acid methyl ester
Uniqueness
2-(2-Iodo-phenoxy)-acetonitrile is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research purposes.
Propiedades
Fórmula molecular |
C8H6INO |
|---|---|
Peso molecular |
259.04 g/mol |
Nombre IUPAC |
2-(2-iodophenoxy)acetonitrile |
InChI |
InChI=1S/C8H6INO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 |
Clave InChI |
RVNMHOWVDOKQGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(3-Aminophenoxy)butoxy]aniline](/img/structure/B13985563.png)



![7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13985590.png)



![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)


![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)

